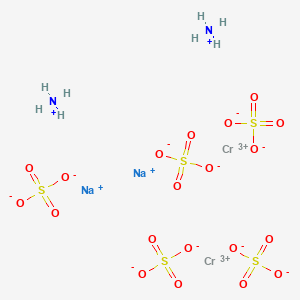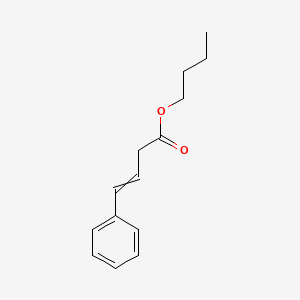![molecular formula C18H10ClN3O5S3 B13807351 3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a nitrophenyl sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiophene Core: Starting with a suitable benzothiophene precursor, chlorination is performed using thionyl chloride (SOCl2) to introduce the chloro group.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often involving the reaction of a suitable amine with a thioamide under acidic conditions.
Coupling Reaction: The benzothiophene and thiazole intermediates are then coupled using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: SnCl2, hydrochloric acid (HCl), reflux conditions.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
N-(4-(4-nitrophenylsulfonyl)benzamide: Shares the nitrophenyl sulfonyl group but lacks the thiazole and benzothiophene rings.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains a thiazole ring and a nitrophenyl sulfonyl group but has a pyrrolidine ring instead of benzothiophene.
Uniqueness
3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, a thiazole ring, and a nitrophenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C18H10ClN3O5S3 |
|---|---|
分子量 |
479.9 g/mol |
IUPAC名 |
3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H10ClN3O5S3/c19-15-12-3-1-2-4-13(12)28-16(15)17(23)21-18-20-9-14(29-18)30(26,27)11-7-5-10(6-8-11)22(24)25/h1-9H,(H,20,21,23) |
InChIキー |
GBQPTGCRVKQKPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
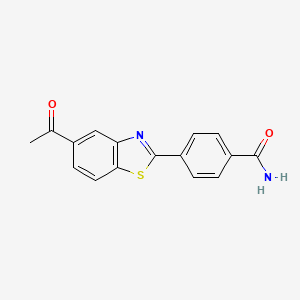

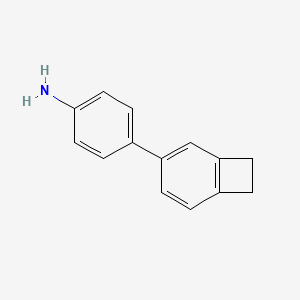
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)

![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)


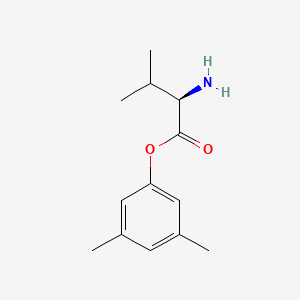
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

